4-{4-[4-(3,4-Difluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine
Overview
Description
4-{4-[4-(3,4-Difluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyrimidine ring, all connected through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(3,4-Difluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine typically involves multiple steps:
Formation of 3,4-Difluorobenzenesulfonyl Chloride: This is achieved by reacting 3,4-difluorobenzenesulfonyl chloride with a suitable base under controlled conditions.
Coupling with Piperazine: The 3,4-difluorobenzenesulfonyl chloride is then reacted with piperazine to form the intermediate 4-(3,4-difluorobenzenesulfonyl)piperazine.
Formation of the Pyrimidine Ring: The intermediate is further reacted with 6-methylpyrimidine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(3,4-Difluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{4-[4-(3,4-Difluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[4-(3,4-Difluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or inflammation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonyl Chloride: A precursor in the synthesis of the compound.
4-(3,4-Difluorobenzenesulfonyl)piperazine: An intermediate in the synthesis process.
Uniqueness
4-{4-[4-(3,4-Difluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine is unique due to its multi-functional structure, which allows it to interact with a variety of biological targets and undergo diverse chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-[4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O3S/c1-14-12-18(23-19(22-14)25-8-10-29-11-9-25)24-4-6-26(7-5-24)30(27,28)15-2-3-16(20)17(21)13-15/h2-3,12-13H,4-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOFUAXJCUWKFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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